molecular formula C24H30BNO4 B13045933 Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)azetidine-3-carboxylate

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)azetidine-3-carboxylate

Cat. No.: B13045933
M. Wt: 407.3 g/mol
InChI Key: BTBSZDZJLRPHMC-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a benzyl group, an azetidine ring, and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety, for example, can participate in boron-mediated reactions, influencing the reactivity and stability of the compound. The azetidine ring and benzyl group contribute to the compound’s overall chemical behavior and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in synthetic applications. The presence of the azetidine ring, in particular, sets it apart from other boronic acid derivatives .

Properties

Molecular Formula

C24H30BNO4

Molecular Weight

407.3 g/mol

IUPAC Name

methyl 1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-3-carboxylate

InChI

InChI=1S/C24H30BNO4/c1-22(2)23(3,4)30-25(29-22)20-13-11-19(12-14-20)24(21(27)28-5)16-26(17-24)15-18-9-7-6-8-10-18/h6-14H,15-17H2,1-5H3

InChI Key

BTBSZDZJLRPHMC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CN(C3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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